LMPTP inhibitor 1

Selectivity Phosphatase Panel Insulin Signaling

Choose LMPTP inhibitor 1 (CAS 1908414-82-3) for its unmatched selectivity over 15 PTPs, oral bioavailability (F=45%, t1/2~5h), and proven in vivo efficacy reversing HFD-induced diabetes in mice without body weight change. Avoid confounding off-target effects inherent to pan-PTP inhibitors. Ideal for insulin signaling and metabolic disease research. Research-use-only compound; verify regulatory compliance before ordering.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 2632-13-5
Cat. No. B141222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLMPTP inhibitor 1
CAS2632-13-5
Synonyms2-Bromo-1-(4-methoxyphenyl)ethanone;  2-(4-Methoxyphenyl)-2-oxoethyl bromide;  2-Bromo-1-(4-methoxyphenyl)-1-ethanone;  2-Bromo-1-[4-(methyloxy)phenyl]_x000B_ethanone;  2-Bromo-p-methoxyacetophenone;  4-Methoxy-2’-bromoacetophenone;  4-Methoxyphenacyl Bromide;  4
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CBr
InChIInChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
InChIKeyXQJAHBHCLXUGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

LMPTP Inhibitor 1 (Compound 23, CAS 1908414-82-3) as a Selective Chemical Probe for Low Molecular Weight Protein Tyrosine Phosphatase


The compound designated 'LMPTP inhibitor 1' (also referred to as Compound 23) is a synthetic small molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP/LMPTP) [1]. It has the chemical formula C28H36N4O and a molecular weight of 444.6 g/mol [1]. The primary cited CAS Registry Number for this compound is 1908414-82-3 [1]. **Note on CAS Discrepancy**: The query inputted CAS 2632-13-5, which corresponds to a non-selective pan-PTP inhibitor (PTP inhibitor 1, 2-Bromo-4'-methoxyacetophenone), a chemically and mechanistically distinct compound. This guide strictly addresses the selective LMPTP inhibitor with CAS 1908414-82-3 and its dihydrochloride salt (CAS 2310135-46-5). It is essential for procurement that this distinction is verified.

Why Broad-Spectrum PTP Inhibitors and Alternative LMPTP Probes Cannot Replace LMPTP Inhibitor 1 in Metabolic Research


In the context of scientific research and drug discovery, generic substitution of LMPTP inhibitor 1 with a broader-spectrum Protein Tyrosine Phosphatase (PTP) inhibitor or an alternative LMPTP-targeting compound introduces critical confounding variables. Unlike non-selective PTP inhibitors, which have historically been plagued by poor selectivity due to the conserved nature of the PTP active site [1][2], LMPTP inhibitor 1 exhibits a well-documented, 'exquisite' selectivity profile over a panel of 15 PTPs, including the highly homologous PTP1B [2]. This selectivity is crucial for interpreting phenotypic outcomes in insulin resistance and diabetes studies, as it minimizes off-target effects that would otherwise obscure the specific role of LMPTP. Furthermore, while other LMPTP inhibitors exist, they differ fundamentally in their binding mechanisms and in vivo validation. For instance, allosteric inhibitors like ML400 and competitive inhibitors like SPAA-52 target the enzyme differently, resulting in divergent efficacy, PK profiles, and validation status in disease-relevant models [3]. Selecting an unvalidated analog without the direct comparative data provided below introduces significant experimental risk.

Quantitative Differentiation: LMPTP Inhibitor 1 (Compound 23) vs. Comparator Molecules


Target Selectivity: LMPTP Inhibitor 1 vs. Class I PTP1B and TCPTP

In a direct head-to-head comparison against a panel of 15 protein tyrosine phosphatases, LMPTP inhibitor 1 (Compound 23) demonstrated exquisite selectivity for LMPTP [1]. At a concentration of 40 µM, it showed no significant inhibition of Class I PTPs like PTP1B and TCPTP, two closely related phosphatases critical to insulin signaling, whereas it potently inhibited its target LMPTP-A with an IC50 of 0.8 µM [1]. This contrasts sharply with earlier-generation LMPTP inhibitor scaffolds (e.g., benzoic acid-containing thiazolidines) which also inhibit PTP1B, rendering them difficult to use for dissecting intracellular LMPTP functions [1].

Selectivity Phosphatase Panel Insulin Signaling

Mechanism of Inhibition: LMPTP Inhibitor 1 vs. Competitive Inhibitor SPAA-52

LMPTP inhibitor 1 functions through a unique, experimentally validated uncompetitive inhibition mechanism (Ki' = 846 ± 29.2 nM), meaning it binds exclusively to the enzyme-substrate complex (phosphocysteine intermediate) to block catalysis [1]. This is a distinct and rare mechanism among PTP inhibitors. In contrast, SPAA-52 is a competitive and reversible inhibitor of LMW-PTP with a Ki of 1.2 nM . The uncompetitive nature of LMPTP inhibitor 1 results in increased potency at higher substrate concentrations, a characteristic that is not shared by competitive inhibitors like SPAA-52 [1].

Uncompetitive Inhibition Mechanism of Action Enzyme Kinetics

In Vivo Target Engagement and Pharmacokinetics: LMPTP Inhibitor 1 vs. ML400

A critical differentiator for in vivo applications is validated oral bioavailability and sustained exposure. LMPTP inhibitor 1 (Compound 23) demonstrated good oral bioavailability (F% = 45) and a long half-life (~5 hours) in mice, enabling effective dosing via food admixture [1]. Crucially, a 5-day treatment with 0.03% w/w food admixture resulted in mean serum concentrations of ~680 nM, exceeding the in vitro IC50 [1]. This robust PK profile and clear demonstration of in vivo target engagement (increased liver IR phosphorylation) and disease reversal in a diet-induced obesity (DIO) mouse model [1] contrast with the allosteric LMPTP inhibitor ML400, for which detailed in vivo efficacy and PK data are less established or show lower potency (EC50 ~1 µM) [2].

Oral Bioavailability Pharmacokinetics In Vivo Efficacy

Isoform Selectivity: LMPTP Inhibitor 1 Preferentially Targets LMPTP-A over LMPTP-B

The LMPTP enzyme exists as two functionally relevant splice isoforms: LMPTP-A and LMPTP-B. While their functions are largely overlapping, differential roles are emerging. In direct enzymatic assays, LMPTP inhibitor 1 (Compound 23) displayed significantly greater potency on LMPTP-A (IC50 = 0.8 µM) compared to LMPTP-B, where it inhibited activity by >50% only at a much higher concentration of 40 µM [1]. This intra-family selectivity is not observed with pan-PTP inhibitors and offers a degree of biological resolution that can be exploited in isoform-specific studies.

Isoform Selectivity LMPTP-A LMPTP-B

Optimal Scientific Use Cases for LMPTP Inhibitor 1 Based on Verifiable Performance Data


In Vivo Target Validation in Diet-Induced Obesity (DIO) and Type 2 Diabetes Models

This is the premier application scenario for LMPTP inhibitor 1. The compound's validated oral bioavailability (F%=45), long half-life (~5 hr), and efficacy in reversing high-fat diet-induced diabetes in mice [1] make it the gold-standard chemical probe for validating LMPTP as a drug target in metabolic disease. Researchers can administer the compound via food admixture (0.03% w/w, achieving ~680 nM serum exposure) to achieve sustained target engagement and improved glucose tolerance and fasting insulin levels without affecting body weight [1]. This specific use case is supported by the quantitative in vivo efficacy data established in Section 3.

Cellular Deconvolution of Insulin Receptor (IR) Signaling Pathways

In hepatocyte cell lines such as HepG2, LMPTP inhibitor 1 (10 µM) has been shown to increase insulin-induced insulin receptor (IR) phosphorylation [1][2]. This makes it a critical tool for dissecting the specific contribution of LMPTP to the proximal events of insulin signaling, distinct from the actions of PTP1B or TCPTP. The 'exquisite' selectivity of the compound over these other phosphatases [1] ensures that observed increases in IR phosphorylation can be confidently attributed to LMPTP inhibition, a level of target deconvolution not possible with less selective PTP inhibitors.

Mechanistic Studies of Uncompetitive Enzyme Inhibition

LMPTP inhibitor 1 is a rare example of a well-characterized, cell-permeable, and in vivo-validated uncompetitive inhibitor. Its binding to the phosphocysteine intermediate of LMPTP has been confirmed by isothermal titration calorimetry (ITC) and kinetic analysis (Ki' = 846 nM) [1]. This makes it a valuable tool compound for biochemists and enzymologists studying uncompetitive inhibition mechanisms, particularly within the PTP superfamily. Its unique binding mode offers a platform for studying novel approaches to targeting phosphatases, which have historically been considered 'undruggable' due to active-site conservation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for LMPTP inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.